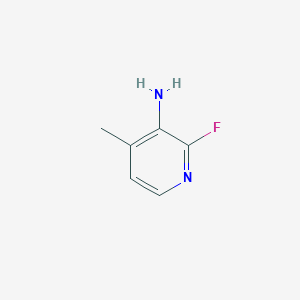

2-Fluoro-4-methylpyridin-3-amine

Übersicht

Beschreibung

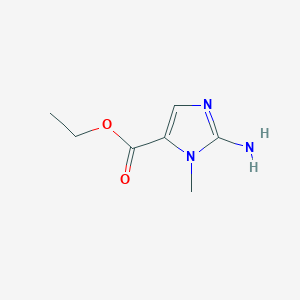

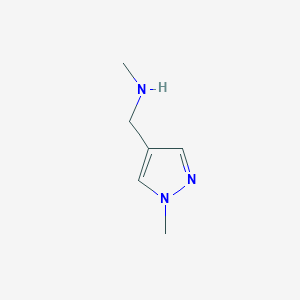

“2-Fluoro-4-methylpyridin-3-amine” is a chemical compound belonging to the family of pyridine derivatives . It has a molecular weight of 126.13 and is a solid at room temperature .

Synthesis Analysis

The synthesis of “2-Fluoro-4-methylpyridin-3-amine” and similar fluoropyridines has been discussed in several studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methylpyridin-3-amine” is represented by the formula C6H7FN2 . The InChI code for the compound is 1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 .

Physical And Chemical Properties Analysis

“2-Fluoro-4-methylpyridin-3-amine” is a solid at room temperature . It has a molecular weight of 126.13 . The compound should be stored in a dark place, under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . “2-Fluoro-4-methylpyridin-3-amine” can be utilized in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved properties . “2-Fluoro-4-methylpyridin-3-amine” serves as a building block for the synthesis of compounds with potential herbicidal activity. Its incorporation into molecules can enhance their biological activity and environmental stability.

Pharmaceutical Applications

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom, highlighting the importance of fluorinated compounds in drug development . “2-Fluoro-4-methylpyridin-3-amine” can be a precursor for the synthesis of fluorinated medicinal candidates, contributing to the discovery of new drugs.

Radiobiology and Imaging Agents

Fluorine-18 substituted pyridines are of special interest as potential imaging agents for various biological applications . “2-Fluoro-4-methylpyridin-3-amine” could be used in the synthesis of these compounds, aiding in the development of novel radiotracers for positron emission tomography (PET) scans.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .

Relevant Papers

The relevant papers for “2-Fluoro-4-methylpyridin-3-amine” include studies on the synthesis of fluoropyridines , the chemical and biophysical characterization of a novel potassium channel blocker , and the synthesis of novel pyridine derivatives .

Wirkmechanismus

Target of Action

It’s structurally similar to 3-fluoro-5-methylpyridin-4-amine, which is known to be a potassium (k+) channel blocker . K+ channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Biochemical Pathways

The blocking of k+ channels can affect the action potential propagation in neurons, which is a critical process in the nervous system .

Pharmacokinetics

Its structural analog, 3-fluoro-5-methylpyridin-4-amine, exhibits competitive inhibition of the cytochrome p450 enzyme cyp2e1 , which is responsible for the metabolism of many drugs and chemicals.

Result of Action

The blocking of k+ channels can enhance impulse conduction in neurons , which could potentially improve neurological functions in certain conditions.

Eigenschaften

IUPAC Name |

2-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376774 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylpyridin-3-amine | |

CAS RN |

173435-32-0 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)